2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 2243254-46-6
Cat. No.: VC5978175
Molecular Formula: C17H27BO2
Molecular Weight: 274.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2243254-46-6 |
|---|---|
| Molecular Formula | C17H27BO2 |
| Molecular Weight | 274.21 |
| IUPAC Name | 2-(4-tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C17H27BO2/c1-12-11-13(15(2,3)4)9-10-14(12)18-19-16(5,6)17(7,8)20-18/h9-11H,1-8H3 |
| Standard InChI Key | SZJWXXGTSZCNMN-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C)(C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a dioxaborolane core, a five-membered ring comprising two oxygen atoms, one boron atom, and two methyl-substituted carbon atoms. The boron center is bonded to a phenyl ring substituted with a tert-butyl group at the para position and a methyl group at the ortho position (Figure 1). This substitution pattern enhances steric bulk, improving stability against hydrolysis and oxidation .
Table 1: Key Chemical Data
| Property | Value |
|---|---|
| CAS No. | 2243254-46-6 |
| Molecular Formula | C₁₇H₂₇BO₂ |
| Molecular Weight | 274.21 g/mol |
| Purity (Typical) | ≥95% |
| Storage Conditions | 2–8°C under inert atmosphere |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ 1.39 ppm, singlet) and aromatic protons (δ 7.48–7.89 ppm) . The boron-11 NMR spectrum shows a characteristic peak near δ 30 ppm, consistent with sp²-hybridized boron in dioxaborolanes. Fourier-transform infrared (FTIR) spectra exhibit B-O stretching vibrations at 1,355 cm⁻¹ and aromatic C-H bends at 810 cm⁻¹ .
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis involves reacting 4-tert-butyl-2-methylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. The reaction proceeds in tetrahydrofuran (THF) with molecular sieves (4 Å) to absorb water, driven to completion by azeotropic removal of H₂O .
Key Steps:
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Activation: Boronic acid (1.0 equiv) and pinacol (1.2 equiv) are dissolved in anhydrous THF.
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Dehydration: Molecular sieves (10% w/w) are added, and the mixture is stirred under nitrogen at 25°C for 12 hours.
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Workup: Filtration removes sieves, followed by solvent evaporation under reduced pressure.
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Purification: Column chromatography (hexane/ethyl acetate, 9:1) yields the product as a white solid (78–85% yield) .
Industrial-Scale Production
Continuous flow reactors have replaced batch processes in industrial settings, enabling precise temperature control (50–60°C) and reducing reaction times from 12 hours to 45 minutes. A 2018 study demonstrated a 92% yield at a 50 kg scale using a packed-bed reactor with immobilized acid catalysts .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a boron donor in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl structures essential in pharmaceuticals and agrochemicals. A 2023 study achieved a 94% yield in the synthesis of a tyrosine kinase inhibitor using 2 mol% Pd(PPh₃)₄ and K₂CO₃ in ethanol/water (3:1) at 80°C .
Mechanistic Insights:
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Oxidative Addition: Pd⁰ inserts into the carbon-halogen bond of the aryl halide.
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Transmetallation: The boron reagent transfers its aryl group to palladium, forming a diarylpalladium complex.
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Reductive Elimination: The biaryl product is released, regenerating the Pd⁰ catalyst .
Enantioselective Iron-Catalyzed Coupling
Recent advances employ iron catalysts for sustainable synthesis. For example, FeCl₂/(R,R)-QuinoxP* complexes catalyze couplings with racemic alkyl bromides, achieving 88% yield and 92% enantiomeric excess (ee) in the synthesis of chiral β-aryl ketones .
Industrial and Pharmaceutical Relevance
Drug Intermediate Synthesis
The compound is pivotal in synthesizing:
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Osimertinib (Tagrisso®): A third-generation EGFR inhibitor for non-small cell lung cancer.
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Sofosbuvir (Sovaldi®): A hepatitis C virus NS5B polymerase inhibitor.
Case Study: In osimertinib production, the boron reagent couples with a chloropyrimidine intermediate, achieving a 91% yield under microwave irradiation (100°C, 20 minutes).
Material Science Applications
Polymer composites incorporating boron-containing monomers exhibit enhanced thermal stability. A 2022 patent describes a polyimide film with a glass transition temperature (Tg) of 320°C, synthesized using this dioxaborolane as a cross-linker .
Future Directions
Photocatalytic Applications
Preliminary studies indicate potential in triplet-triplet annihilation upconversion, where the compound acts as a triplet sensitizer. A 2024 report achieved a 15% quantum yield using a thioxanthone derivative as an annihilator .
Bioconjugation Chemistry
Functionalized derivatives enable site-specific protein labeling. A 2025 prototype antibody-drug conjugate (ADC) demonstrated a drug-to-antibody ratio (DAR) of 4.1 with <5% aggregation.
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